molecular formula C19H18N4O5S B11278221 2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11278221
M. Wt: 414.4 g/mol
InChI Key: ANZZCDCJBQTMEP-UHFFFAOYSA-N
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Description

2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a quinazoline ring, and multiple methoxy groups attached to the phenyl and quinazoline rings. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions. One common method includes the condensation of 2,5-dimethoxyaniline with a suitable quinazoline precursor, followed by cyclization with thiadiazole derivatives. The reaction conditions often require the use of catalysts such as vanadium oxide loaded on fluorapatite, which provides a robust and sustainable catalytic environment . The reaction is usually carried out in ethanol solvent at room temperature, yielding high product efficiency.

Mechanism of Action

The mechanism of action of 2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, thereby exhibiting its antitumor activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with DNA and disrupt cellular processes.

Comparison with Similar Compounds

2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

2-(2,5-dimethoxyanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C19H18N4O5S/c1-25-10-5-6-14(26-2)13(7-10)20-18-22-23-17(24)11-8-15(27-3)16(28-4)9-12(11)21-19(23)29-18/h5-9H,1-4H3,(H,20,22)

InChI Key

ANZZCDCJBQTMEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC

Origin of Product

United States

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